molecular formula C6H15NO3S B8543670 4-Hydroxy-3,3-dimethyl-1-butanesulfonamide

4-Hydroxy-3,3-dimethyl-1-butanesulfonamide

Cat. No. B8543670
M. Wt: 181.26 g/mol
InChI Key: UYWWAXSGHPQSIU-UHFFFAOYSA-N
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Patent
US05389633

Procedure details

While a suspension of 0.35 g of lithium aluminum hydride in 30 ml of tetrahydrofuran was stirred with ice-cooling, a solution of 1.5 g of ethyl 4-aminosulfonyl-2,2-dimethylbutyrate in 8 ml of tetrahydrofuran was added dropwise. After completion of dropwise addition, the mixture was stirred at 0° C. for 30 minutes and, then, at room temperature for 30 minutes. To this reaction mixture was added aqueous tetrahydrofuran for decomposition of excess lithium aluminum hydride and the mixture was neutralized with 2N-hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and dried (MgSO4) and the solvent was distilled off. The residue was subjected to silica gel column chromatography and elution was carried out with hexane-ethyl acetate (1:1) to provide 0.94 g of the title compound. m.p.: 75°-76° C.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ethyl 4-aminosulfonyl-2,2-dimethylbutyrate
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][S:8]([CH2:11][CH2:12][C:13]([CH3:20])([CH3:19])[C:14](OCC)=[O:15])(=[O:10])=[O:9].Cl>O1CCCC1>[OH:15][CH2:14][C:13]([CH3:20])([CH3:19])[CH2:12][CH2:11][S:8]([NH2:7])(=[O:9])=[O:10] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ethyl 4-aminosulfonyl-2,2-dimethylbutyrate
Quantity
1.5 g
Type
reactant
Smiles
NS(=O)(=O)CCC(C(=O)OCC)(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred with ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
After completion of dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
WASH
Type
WASH
Details
The residue was subjected to silica gel column chromatography and elution

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC(CCS(=O)(=O)N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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